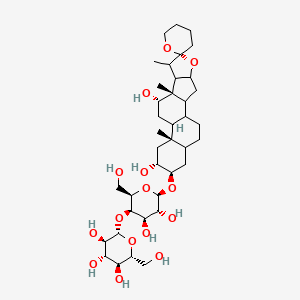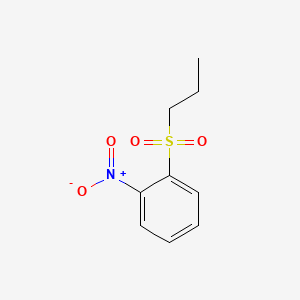
Bioside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bioside is a type of biocide, a chemical substance that is used to control harmful organisms by chemical or biological means. Biocides are widely used in various industries, including healthcare, agriculture, and water treatment, to prevent the growth of harmful microorganisms such as bacteria, fungi, and algae .
Méthodes De Préparation
The preparation of biocides like Bioside involves several synthetic routes and reaction conditions. Common methods include:
Coacervation: This involves internal phase separation, interfacial polymerization, and multiple emulsions.
Sol-Gel Method: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Self-Assembly: This includes techniques like polymersomes and layer-by-layer assembly.
Industrial production methods often involve large-scale chemical synthesis and encapsulation techniques to increase the stability and control the release of the biocide .
Analyse Des Réactions Chimiques
Bioside undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents like halogens.
Common reagents and conditions used in these reactions include acids, bases, and solvents like water and alcohols. Major products formed from these reactions depend on the specific biocide and the conditions used .
Applications De Recherche Scientifique
Bioside has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of Bioside involves several molecular targets and pathways:
Membrane Disruption: This compound can disrupt the cell membrane of microorganisms, leading to cell lysis and death.
Enzyme Inhibition: It can inhibit essential enzymes required for microbial growth and metabolism.
DNA Damage: This compound can cause damage to the DNA of microorganisms, preventing replication and leading to cell death.
Comparaison Avec Des Composés Similaires
Bioside can be compared with other similar biocides, such as:
Benzalkonium Chloride: A cationic biocide known for its broad-spectrum antimicrobial activity.
Dibromonitrilopropionamide: A biocide commonly used in water treatment.
Polyhexamethylene Biguanide: Known for its use in healthcare settings for disinfection.
This compound is unique in its specific combination of antimicrobial properties, stability, and low toxicity, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
12634-05-8 |
|---|---|
Formule moléculaire |
C38H62O15 |
Poids moléculaire |
758.9 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(6R,7S,9S,10S,13S,15R,16R)-10,15-dihydroxy-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C38H62O15/c1-16-27-23(53-38(16)8-4-5-9-48-38)11-20-18-7-6-17-10-22(21(41)13-36(17,2)19(18)12-26(42)37(20,27)3)49-34-32(47)30(45)33(25(15-40)51-34)52-35-31(46)29(44)28(43)24(14-39)50-35/h16-35,39-47H,4-15H2,1-3H3/t16-,17?,18?,19?,20?,21+,22+,23?,24+,25+,26-,27?,28+,29-,30+,31+,32+,33-,34+,35-,36-,37+,38+/m0/s1 |
Clé InChI |
MTZLHTRAIKFJLJ-PYUCPRTRSA-N |
SMILES isomérique |
C[C@H]1C2C(CC3[C@@]2([C@H](CC4C3CCC5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)O[C@]18CCCCO8 |
SMILES canonique |
CC1C2C(CC3C2(C(CC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)OC18CCCCO8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)




